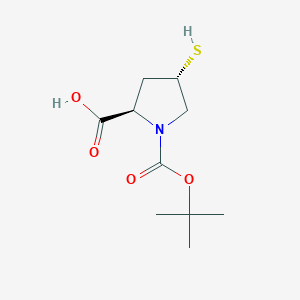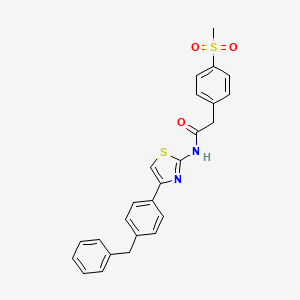
N-(4-(4-benzylphenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(4-benzylphenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide, also known as BPTMA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. BPTMA belongs to the class of thiazole-based compounds, which have been extensively studied for their pharmacological activities.
Mechanism of Action
The mechanism of action of N-(4-(4-benzylphenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide is not fully understood, but it is believed to act through the inhibition of various cellular pathways. N-(4-(4-benzylphenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are known to play a role in inflammation. N-(4-(4-benzylphenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide has also been shown to inhibit the activity of various protein kinases, which are involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
N-(4-(4-benzylphenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are involved in the pathogenesis of various diseases. N-(4-(4-benzylphenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
N-(4-(4-benzylphenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide has several advantages for use in lab experiments. It is a synthetic compound, which allows for precise control over its chemical properties. N-(4-(4-benzylphenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide is also relatively easy to synthesize, with a high yield and purity. However, N-(4-(4-benzylphenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide has some limitations for use in lab experiments. It has a relatively short half-life, which may limit its effectiveness in vivo. Additionally, N-(4-(4-benzylphenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide may exhibit off-target effects, which may complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on N-(4-(4-benzylphenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide. One area of interest is the development of more potent and selective N-(4-(4-benzylphenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide analogs. Another area of interest is the investigation of the pharmacokinetics and pharmacodynamics of N-(4-(4-benzylphenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide in vivo. Additionally, the potential use of N-(4-(4-benzylphenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide in combination with other therapeutic agents is an area of interest for future research.
Synthesis Methods
The synthesis of N-(4-(4-benzylphenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide involves the reaction of 4-benzylphenyl-2-aminothiazole with 4-(methylsulfonyl)benzoyl chloride in the presence of a base. The reaction yields N-(4-(4-benzylphenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide as a white solid with a high yield and purity.
Scientific Research Applications
N-(4-(4-benzylphenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. N-(4-(4-benzylphenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide has been investigated for its potential use in the treatment of various diseases, including cancer, arthritis, and bacterial infections.
properties
IUPAC Name |
N-[4-(4-benzylphenyl)-1,3-thiazol-2-yl]-2-(4-methylsulfonylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O3S2/c1-32(29,30)22-13-9-20(10-14-22)16-24(28)27-25-26-23(17-31-25)21-11-7-19(8-12-21)15-18-5-3-2-4-6-18/h2-14,17H,15-16H2,1H3,(H,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLOFPWAOVCGULR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(4-benzylphenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

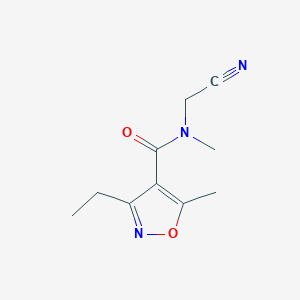

![5,6-dichloro-N-[4-(2-fluorobenzamido)-2-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2949838.png)
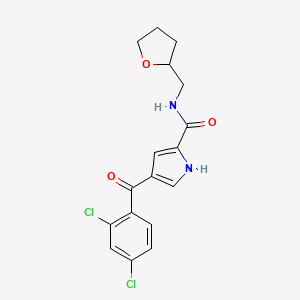


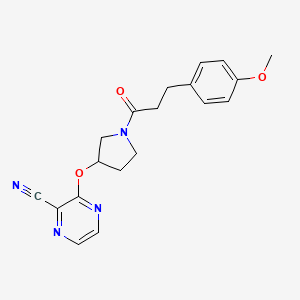
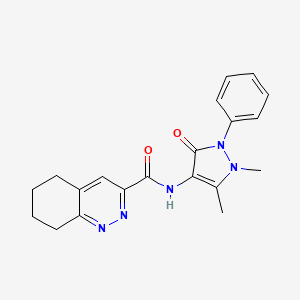
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide](/img/structure/B2949848.png)
![1-[(2S)-2-Methyl-1,1-dioxo-1,4-thiazinan-4-yl]prop-2-en-1-one](/img/structure/B2949849.png)
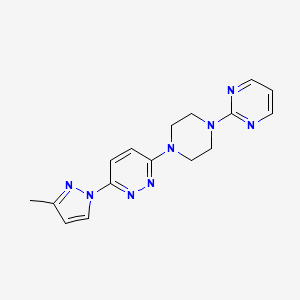

![(Z)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2949854.png)
